molecular formula C5H12ClNO2 B3394114 cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 853270-49-2

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B3394114
CAS No.: 853270-49-2
M. Wt: 153.61
InChI Key: VXKQZDCFEDEAAX-TYSVMGFPSA-N
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Description

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde and subsequent reduction. One common method includes the use of sodium borohydride as a reducing agent under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or amines .

Scientific Research Applications

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQZDCFEDEAAX-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 3
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 4
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 5
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 6
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

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